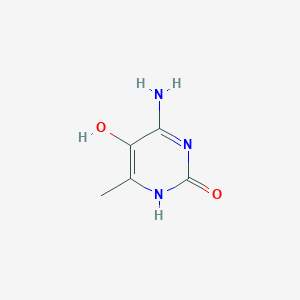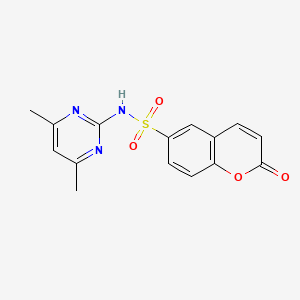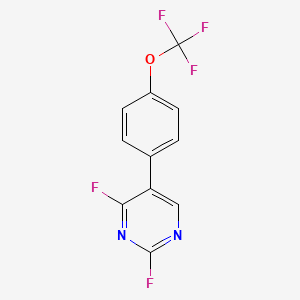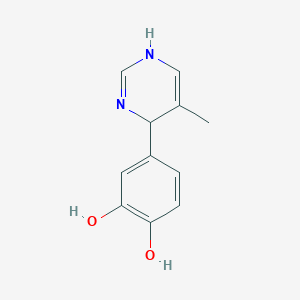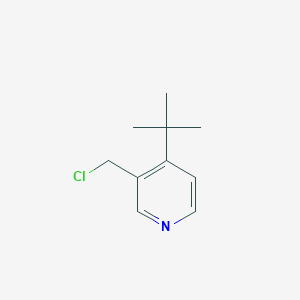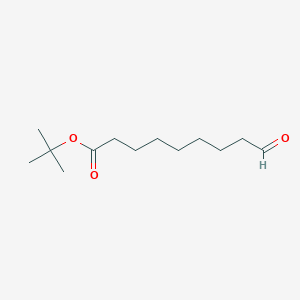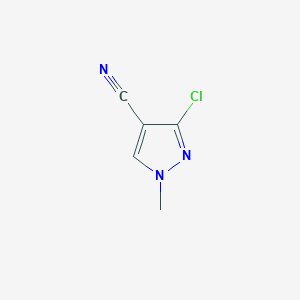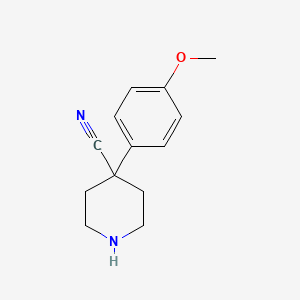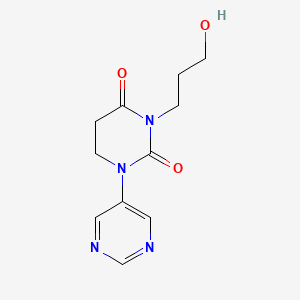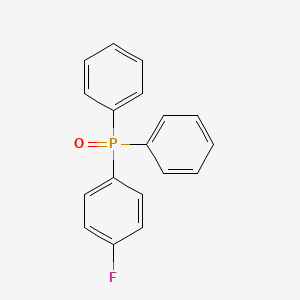![molecular formula C13H24ClN3O6 B13112623 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride is a complex organic compound known for its chelating properties. It is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride typically involves the reaction of 1,4,7-triazecane with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and studies involving metal ions.
Medicine: It is used in the formulation of certain pharmaceuticals and diagnostic agents.
Industry: The compound finds applications in industrial processes that require metal ion chelation.
Mechanism of Action
The mechanism of action of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride involves its ability to form stable complexes with metal ions. The compound’s triazecane backbone and carboxymethyl groups provide multiple coordination sites for metal ions, leading to the formation of stable chelates. This property is particularly useful in applications requiring the sequestration or removal of metal ions.
Comparison with Similar Compounds
Similar Compounds
Gadoteric acid: Another chelating agent used in medical imaging.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in various applications.
Uniqueness
2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride is unique due to its specific structure, which provides multiple coordination sites for metal ions, making it highly effective in forming stable complexes. This property distinguishes it from other chelating agents and enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C13H24ClN3O6 |
|---|---|
Molecular Weight |
353.80 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H23N3O6.ClH/c17-11(18)8-14-2-1-3-15(9-12(19)20)5-7-16(6-4-14)10-13(21)22;/h1-10H2,(H,17,18)(H,19,20)(H,21,22);1H |
InChI Key |
JUTLNKZYVKYSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)

